Cas no 2228681-04-5 (4-2-(1H-pyrazol-1-yl)phenylbutanal)

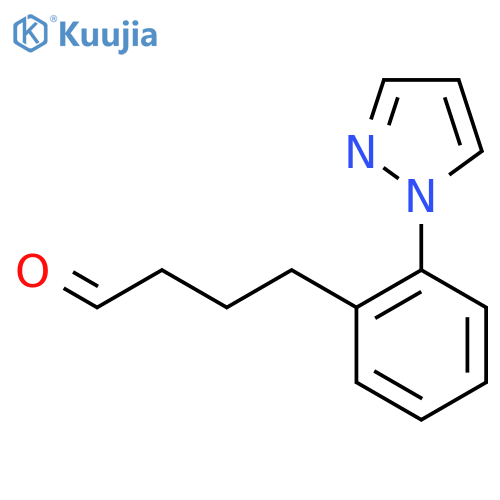

2228681-04-5 structure

商品名:4-2-(1H-pyrazol-1-yl)phenylbutanal

4-2-(1H-pyrazol-1-yl)phenylbutanal 化学的及び物理的性質

名前と識別子

-

- 4-2-(1H-pyrazol-1-yl)phenylbutanal

- 2228681-04-5

- 4-[2-(1H-pyrazol-1-yl)phenyl]butanal

- EN300-1767481

-

- インチ: 1S/C13H14N2O/c16-11-4-3-7-12-6-1-2-8-13(12)15-10-5-9-14-15/h1-2,5-6,8-11H,3-4,7H2

- InChIKey: VPRQKGVPVLIGIZ-UHFFFAOYSA-N

- ほほえんだ: O=CCCCC1C=CC=CC=1N1C=CC=N1

計算された属性

- せいみつぶんしりょう: 214.110613074g/mol

- どういたいしつりょう: 214.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 34.9Ų

4-2-(1H-pyrazol-1-yl)phenylbutanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1767481-2.5g |

4-[2-(1H-pyrazol-1-yl)phenyl]butanal |

2228681-04-5 | 2.5g |

$2492.0 | 2023-09-20 | ||

| Enamine | EN300-1767481-1.0g |

4-[2-(1H-pyrazol-1-yl)phenyl]butanal |

2228681-04-5 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1767481-0.25g |

4-[2-(1H-pyrazol-1-yl)phenyl]butanal |

2228681-04-5 | 0.25g |

$1170.0 | 2023-09-20 | ||

| Enamine | EN300-1767481-1g |

4-[2-(1H-pyrazol-1-yl)phenyl]butanal |

2228681-04-5 | 1g |

$1272.0 | 2023-09-20 | ||

| Enamine | EN300-1767481-0.5g |

4-[2-(1H-pyrazol-1-yl)phenyl]butanal |

2228681-04-5 | 0.5g |

$1221.0 | 2023-09-20 | ||

| Enamine | EN300-1767481-0.05g |

4-[2-(1H-pyrazol-1-yl)phenyl]butanal |

2228681-04-5 | 0.05g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1767481-0.1g |

4-[2-(1H-pyrazol-1-yl)phenyl]butanal |

2228681-04-5 | 0.1g |

$1119.0 | 2023-09-20 | ||

| Enamine | EN300-1767481-10.0g |

4-[2-(1H-pyrazol-1-yl)phenyl]butanal |

2228681-04-5 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1767481-5.0g |

4-[2-(1H-pyrazol-1-yl)phenyl]butanal |

2228681-04-5 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1767481-10g |

4-[2-(1H-pyrazol-1-yl)phenyl]butanal |

2228681-04-5 | 10g |

$5467.0 | 2023-09-20 |

4-2-(1H-pyrazol-1-yl)phenylbutanal 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

2228681-04-5 (4-2-(1H-pyrazol-1-yl)phenylbutanal) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量